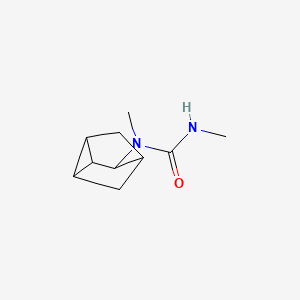![molecular formula C14H11ClFN3O4S B579535 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate CAS No. 16740-78-6](/img/structure/B579535.png)
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate typically involves the following steps:
-
Diazotization: : The process begins with the diazotization of p-fluoroaniline. This involves treating p-fluoroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
[ \text{p-Fluoroaniline} + \text{HNO}_2 \rightarrow \text{p-Fluorobenzenediazonium chloride} ]
-
Coupling Reaction: : The diazonium salt is then coupled with 3-methylbenzothiazole in an alkaline medium to form the azo compound.
[ \text{p-Fluorobenzenediazonium chloride} + \text{3-Methylbenzothiazole} \rightarrow \text{2-[(P-Fluorophenyl)azo]-3-methylbenzothiazole} ]
-
Formation of Perchlorate Salt: : The final step involves the formation of the perchlorate salt by treating the azo compound with perchloric acid.
[ \text{2-[(P-Fluorophenyl)azo]-3-methylbenzothiazole} + \text{HClO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidation of the azo group can lead to the formation of nitro compounds or other oxidized derivatives.
Reduction: Reduction typically yields p-fluoroaniline and 3-methylbenzothiazole.
Substitution: Substitution reactions can introduce various functional groups into the benzothiazole ring, leading to a wide range of derivatives.
科学的研究の応用
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the dyeing of textiles and as a colorant in various industrial processes.
作用機序
The mechanism of action of 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is primarily based on its ability to undergo reversible changes in its structure in response to changes in pH. This property makes it useful as a pH indicator. The compound can also interact with biological molecules, leading to changes in their structure and function, which is the basis for its applications in biology and medicine.
類似化合物との比較
Similar Compounds
- 2-[(P-Chlorophenyl)azo]-3-methyl-benzothiazolium perchlorate
- 2-[(P-Bromophenyl)azo]-3-methyl-benzothiazolium perchlorate
- 2-[(P-Methylphenyl)azo]-3-methyl-benzothiazolium perchlorate
Comparison
- 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs.
- The fluorine atom enhances the compound’s stability and can influence its interactions with other molecules, making it particularly useful in specific applications where these properties are desired.
特性
IUPAC Name |
(4-fluorophenyl)-(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazene;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN3S.ClHO4/c1-18-12-4-2-3-5-13(12)19-14(18)17-16-11-8-6-10(15)7-9-11;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFISNZUZAEJCD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)F.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Silane, [[(16beta,17alpha)-estra-1,3,5(10)-triene-3,16,17-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B579463.png)





![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579472.png)
![N-[(2R,3R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,1-diethoxy-3,4-dimethoxybutan-2-yl]acetamide](/img/structure/B579473.png)
